
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride is a chemical compound belonging to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine with hydrochloric acid. The reaction is usually carried out in an acidic medium, often using concentrated hydrochloric acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of different derivatives of the compound.
Scientific Research Applications
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: The compound has shown potential in drug discovery and development, with possible applications in treating various diseases.
Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1,5-benzoxazepine and 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological effects.
List of Similar Compounds
2,3,4,5-tetrahydro-1,5-benzoxazepine
2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine
4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11;/h3-6,12H,7-8H2,1-2H3;1H |
InChI Key |
YLTVNGBJMJCHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=CC=CC=C2O1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




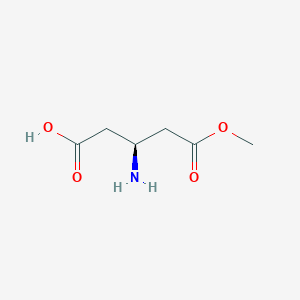

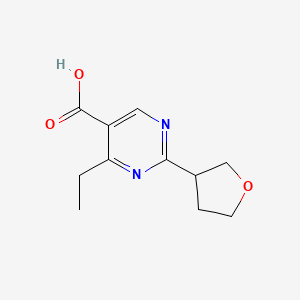
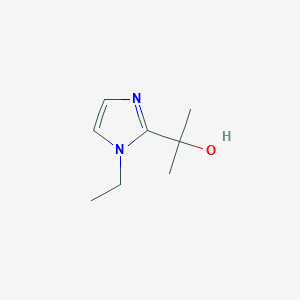
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
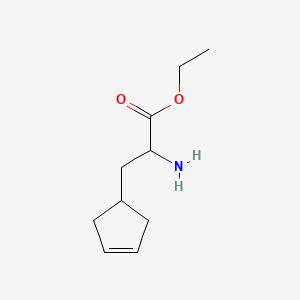

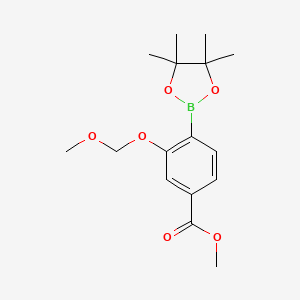


![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
